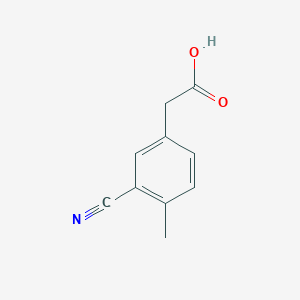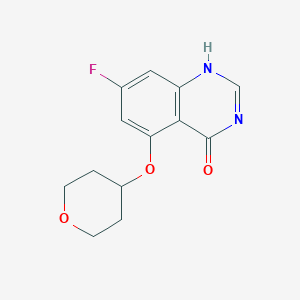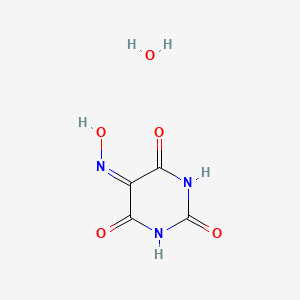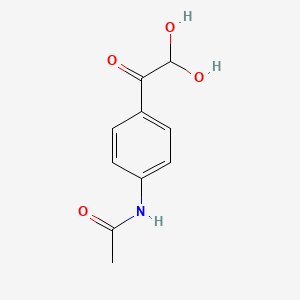
3,4-Dimethoxyphenylglyoxal hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethoxyphenylglyoxal hydrate is a chemical compound with the molecular formula C10H12O5. It is a derivative of phenylglyoxal, characterized by the presence of two methoxy groups attached to the benzene ring. This compound is often used in research settings due to its unique chemical properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyphenylglyoxal hydrate typically involves the oxidation of 3,4-dimethoxybenzaldehyde. One common method is the use of oxidizing agents such as selenium dioxide (SeO2) in the presence of a solvent like dioxane. The reaction is carried out under reflux conditions, leading to the formation of the glyoxal derivative.
Industrial Production Methods
化学反应分析
Types of Reactions
3,4-Dimethoxyphenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the glyoxal group to alcohols or other reduced forms.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide (SeO2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .
科学研究应用
3,4-Dimethoxyphenylglyoxal hydrate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves this compound.
Industry: It is used in the development of new materials and chemical processes .
作用机制
The mechanism of action of 3,4-Dimethoxyphenylglyoxal hydrate involves its reactivity with various biological molecules. The glyoxal group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity makes it a valuable tool in studying enzyme mechanisms and protein interactions .
相似化合物的比较
Similar Compounds
Phenylglyoxal: The parent compound without the methoxy groups.
2,4-Dimethoxyphenylglyoxal: A similar compound with methoxy groups at different positions on the benzene ring.
3,4-Dimethoxybenzaldehyde: The precursor compound used in the synthesis of 3,4-Dimethoxyphenylglyoxal hydrate
Uniqueness
This compound is unique due to the presence of methoxy groups, which influence its chemical reactivity and biological interactions. These groups can affect the compound’s solubility, stability, and ability to form specific interactions with biological molecules, making it distinct from other glyoxal derivatives .
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2,2-dihydroxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-14-7-4-3-6(5-8(7)15-2)9(11)10(12)13/h3-5,10,12-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCYUIQJYXIJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2,4,7-Trichlorothieno[3,2-d]pyrimidine](/img/structure/B7946436.png)
